2-(Indol-2-yl)-2-methylpropylamine
Description
2-(Indol-2-yl)-2-methylpropylamine is a secondary amine featuring an indole ring substituted at the 2-position and a branched methylpropylamine side chain. Indole derivatives are widely studied for their biological activities, particularly in neurological and pharmacological contexts, due to structural similarities with endogenous neurotransmitters like serotonin.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,8,13H2,1-2H3 |
InChI Key |
IMIZKLZGONGTQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Position : The target compound’s indole-2-yl substitution is rare compared to the more common indole-3-yl derivatives (e.g., DIPT, PiPT). Indole-2-yl derivatives may exhibit distinct electronic and steric properties, influencing receptor binding.
- Side Chain Variations : The methylpropylamine chain in the target differs from ethylamine-based analogs (e.g., DIPT, PiPT), which are associated with psychoactive properties. Branched chains may alter metabolic stability or blood-brain barrier penetration.
Neurological Targets
- Tryptamine Derivatives (DIPT, PiPT): Bind to serotonin (5-HT) receptors due to structural mimicry of endogenous indoleamines. DIPT’s diisopropyl groups reduce polarity, enhancing CNS penetration.
- Target Compound Hypotheses : The indole-2-yl group may confer unique selectivity for serotonin receptor subtypes (e.g., 5-HT₁D vs. 5-HT₂A), while the methylpropylamine chain could modulate pharmacokinetics.
Antioxidant and Enzyme Inhibition
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